molecular formula C19H18ClN3O2 B5406358 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide

Cat. No.: B5406358
M. Wt: 355.8 g/mol
InChI Key: FXDKOVCHYHKCIQ-UHFFFAOYSA-N
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Description

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as CPOB and is primarily used as a research tool to investigate the mechanisms of action and physiological effects of certain biological processes.

Mechanism of Action

CPOB is a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), a receptor that is involved in many physiological processes, including learning and memory, pain perception, and addiction. CPOB enhances the activity of mGluR5 by binding to a specific site on the receptor, resulting in increased signaling and downstream effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CPOB are primarily mediated through its interaction with mGluR5. CPOB has been shown to enhance long-term potentiation, increase synaptic plasticity, and improve cognitive function in animal models. In cancer cells, CPOB induces apoptosis by activating caspase-3, a protein that is involved in programmed cell death. In immune cells, CPOB modulates the activity of cytokines and chemokines, suggesting potential applications in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using CPOB in lab experiments is its specificity for mGluR5, which allows for targeted investigation of the effects of mGluR5 activation. Additionally, CPOB has been shown to have low toxicity and can be administered orally, making it a convenient research tool. However, one limitation of CPOB is its limited solubility in water, which can make it difficult to administer in certain experimental conditions.

Future Directions

There are several potential future directions for research on CPOB. One area of interest is investigating the potential therapeutic applications of CPOB in the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia. Additionally, further research is needed to fully understand the mechanisms of action and physiological effects of CPOB in cancer cells and immune cells, which could lead to the development of novel treatments for cancer and autoimmune diseases. Finally, there is potential for the development of new analogs of CPOB with improved solubility and potency, which could further enhance its utility as a research tool.

Synthesis Methods

CPOB is synthesized through a multi-step process that involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 3-(4-chlorophenyl)-1,2,4-oxadiazole. Finally, the oxadiazole is reacted with N-(2-phenylbutan-2-yl)formamide to form CPOB.

Scientific Research Applications

CPOB has been extensively studied for its potential applications in various fields of research, including neuroscience, cancer research, and immunology. In neuroscience, CPOB has been shown to enhance long-term potentiation, a process that is critical for learning and memory. In cancer research, CPOB has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In immunology, CPOB has been shown to modulate the activity of immune cells, suggesting potential applications in the treatment of autoimmune diseases.

Properties

IUPAC Name

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2/c1-2-16(13-6-4-3-5-7-13)19(24)21-12-17-22-18(23-25-17)14-8-10-15(20)11-9-14/h3-11,16H,2,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDKOVCHYHKCIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2=NC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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